Synthesis Optimization: Maximized Conversion of Ferrocene with Butyryl Chloride over Zeolite Catalysts
In the heterogeneous catalytic acylation of ferrocene using zeolite Beta (Si/Al = 12.5), the use of butyryl chloride (C4 acyl chloride) resulted in a maximum conversion rate of ferrocene. The conversion efficiency was found to increase as the acyl chain length increased from acetic (C2) to butyric (C4), after which it decreased with longer chains (e.g., C6, C8) [1]. This demonstrates that butyrylferrocene synthesis is at a peak of efficiency under these green chemistry conditions, a key advantage for process scalability.
| Evidence Dimension | Ferrocene conversion in heterogeneous catalytic acylation |
|---|---|
| Target Compound Data | Maximum conversion achieved (no specific % provided in abstract, but identified as the peak among C2-C8 acyl chlorides) |
| Comparator Or Baseline | Acetyl chloride (C2), hexanoyl chloride (C6), octanoyl chloride (C8) |
| Quantified Difference | Conversion rate increases from C2 to C4, then decreases with further chain lengthening beyond C4 |
| Conditions | Zeolite Beta catalyst, Si/Al ratio 12.5; acylation of ferrocene with linear anhydrides/chlorides of different chain lengths. |
Why This Matters
This directly informs procurement for large-scale or 'green' synthesis workflows; choosing butyrylferrocene as a target or its precursors optimizes yield and reduces waste compared to synthesizing other acylferrocenes.
- [1] Voláková, M., Vitvarová, D., & Vlk, J. (2009). Acylations with long-chain acid anhydrides and acyl chlorides over zeolite Beta. Topics in Catalysis, 52(1-2), 178–184. DOI: 10.1007/s11244-008-9146-4. View Source
